2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a brominated fatty acid characterized by the molecular formula and a molecular weight of approximately 307.27 g/mol. The compound features a bromine atom attached to the second carbon of the tetradecanoic acid chain, which consists of fourteen carbon atoms in total. This specific substitution significantly influences its chemical reactivity and biological properties, making it a compound of interest in various fields of research, including organic chemistry and biochemistry.
Currently, there's no documented research on the specific mechanism of action of 2-BTDA in biological systems.
Similar to 2-BHD, 2-BTD has been shown to act as an agonist for the peroxisome proliferator-activated receptor delta (PPARδ) []. PPARδ is a transcription factor involved in various cellular processes, including lipid metabolism, inflammation, and cell differentiation. Activation of PPARδ by 2-BTD could potentially offer insights into regulating these pathways for therapeutic purposes.
Some studies suggest that 2-BTD might possess anti-cancer properties. A specific study identified 2-BTD as one of several potential anti-cancer agents derived from marine sponges []. However, further research is needed to understand the mechanisms behind these potential effects and their therapeutic relevance.
Research indicates that 2-bromotetradecanoic acid exhibits significant biological properties. It has demonstrated potent antifungal activity against various strains, including Saccharomyces cerevisiae and Candida albicans, with minimum inhibitory concentrations reported as low as 10 μM. The presence of the bromine atom enhances its interaction with biological membranes, which is crucial for its efficacy as an antimicrobial agent. Additionally, this compound has been investigated for its potential role in modulating metabolic pathways related to fatty acid oxidation .
The synthesis of 2-bromotetradecanoic acid typically involves the bromination of tetradecanoic acid (myristic acid). The common synthetic routes include:
In industrial settings, large-scale bromination processes are optimized to achieve high yields and purity. Purification steps such as recrystallization or distillation may be employed to remove unreacted materials and by-products.
2-Bromotetradecanoic acid finds applications across various fields:
Studies have highlighted the interactions of 2-bromotetradecanoic acid with biological membranes and proteins. The unique presence of the bromine atom alters its hydrophobicity, enhancing its ability to disrupt cellular membranes, which is essential for its antifungal activity. Understanding these interactions aids researchers in elucidating its mode of action and optimizing therapeutic applications .
Several compounds share structural similarities with 2-bromotetradecanoic acid. Notable examples include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tetradecanoic Acid | C₁₄H₂₈O₂ | Saturated fatty acid without bromine |
13-Bromotetradecanoic Acid | C₁₄H₂₇BrO₂ | Bromine at the thirteenth position |
Myristic Acid | C₁₄H₂₈O₂ | Similar chain length, no halogen |
Lauric Acid | C₁₂H₂₄O₂ | Shorter carbon chain |
The uniqueness of 2-bromotetradecanoic acid lies in the specific positioning of the bromine atom at the second carbon, imparting distinct chemical reactivity and biological activity compared to its analogs. This specific substitution allows for unique interactions within biological systems, providing specialized functions not found in non-brominated counterparts.
Irritant